molecular formula C11H16N2OS B1366248 1-(3-Methoxypropyl)-3-phenylthiourea CAS No. 55409-87-5

1-(3-Methoxypropyl)-3-phenylthiourea

Cat. No. B1366248
CAS RN: 55409-87-5
M. Wt: 224.32 g/mol
InChI Key: QUYXVLRMERMETF-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-phenylthiourea (MPPTU) is an organic compound with a wide range of scientific applications. It belongs to a class of compounds known as thioureas, which are compounds that contain a thiourea group (a sulfur atom connected to two nitrogen atoms). MPPTU has been used in numerous scientific fields, ranging from organic synthesis to biochemistry and pharmacology.

Scientific Research Applications

1. Synthesis of Heterocyclic Azo Dyes

  • Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
  • Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .
  • Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .

2. Electrochemical Generation of Superoxide Ion

  • Application Summary: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .
  • Methods of Application: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .
  • Results: It was found that the generated superoxide ion was stable which indicates its possible use for further useful applications .

3. Quantum Chemical Investigations

  • Application Summary: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
  • Methods of Application: The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .
  • Results: The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .

4. Biological Studies of Heterocyclic Azo Dyes

  • Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
  • Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .
  • Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .

5. Synthesis of Novel Xanthines

  • Application Summary: More than 40 1,8-disubstituted-3-(3-methoxypropyl) xanthines were prepared and evaluated for their binding affinity at recombinant human adenosine receptors . These compounds were synthesized as putative A2B receptor antagonists .
  • Methods of Application: The synthesis involved the use of different coupling components and the compounds were characterized by different spectroscopic techniques .
  • Results: The results revealed that there is a good correlation that exists between the experimental and computational studies .

6. Neuroinflammation Treatment

  • Application Summary: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound similar to 1-(3-Methoxypropyl)-3-phenylthiourea, has been shown to have anti-inflammatory properties in several inflammatory disease models .
  • Methods of Application: The compound was tested in models of neuroinflammation, where it was found to protect against 1-methyl-4-phenyl .
  • Results: The results indicated that MMPP could be a potential therapeutic target in SARS-CoV-2 infection .

properties

IUPAC Name

1-(3-methoxypropyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXVLRMERMETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408443
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-3-phenylthiourea

CAS RN

55409-87-5
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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